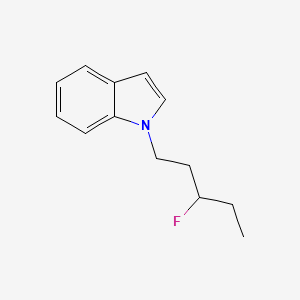
3-Fluoropentylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropentylindole is a synthetic compound belonging to the class of indoles, which are heterocyclic aromatic organic compounds. The molecular formula of this compound is C13H16FN, and it has a molecular weight of approximately 205.30 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
3-Fluoropentylindol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Referenzstandard in der analytischen Chemie verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich Wechselwirkungen mit verschiedenen Rezeptoren und Enzymen.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Fluoropentylindol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Rezeptoren und Enzymen. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Ähnliche Verbindungen:
5-Fluoropentylindol: Ähnlich in der Struktur, jedoch mit dem Fluoratom an einer anderen Position in der Pentylkette.
1-Pentyl-3-(2-Fluorphenylacetyl)indol: Ein weiteres fluoriertes Indolderivat mit unterschiedlichen Substituenten.
Eindeutigkeit: 3-Fluoropentylindol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Eindeutigkeit macht es für spezielle Forschungsanwendungen wertvoll und unterscheidet es von anderen ähnlichen Verbindungen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropentylindole typically involves the reaction of indole with a fluorinated alkyl halide. One common method is the alkylation of indole with 3-fluoropentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Fluoropentylindol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können am Fluoratom stattfinden, wobei Nucleophile wie Amine oder Thiole das Fluoratom ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von reduzierten Derivaten wie Alkoholen.
Substitution: Bildung von substituierten Indolderivaten.
Wirkmechanismus
The mechanism of action of 3-Fluoropentylindole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Fluoropentylindole: Similar in structure but with the fluorine atom at a different position on the pentyl chain.
1-Pentyl-3-(2-fluorophenylacetyl)indole: Another fluorinated indole derivative with different substituents.
Uniqueness: 3-Fluoropentylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C13H16FN |
|---|---|
Molekulargewicht |
205.27 g/mol |
IUPAC-Name |
1-(3-fluoropentyl)indole |
InChI |
InChI=1S/C13H16FN/c1-2-12(14)8-10-15-9-7-11-5-3-4-6-13(11)15/h3-7,9,12H,2,8,10H2,1H3 |
InChI-Schlüssel |
DJQBLVURAATKGQ-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=CC2=CC=CC=C21)F |
Kanonische SMILES |
CCC(CCN1C=CC2=CC=CC=C21)F |
Synonyme |
1-(3-fluoropentyl)-1H-indole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



